molecular formula C14H17Cl2NO4 B13522053 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3,5-dichlorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3,5-dichlorophenyl)acetic acid

Katalognummer: B13522053
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: MNLDIPARVNQHQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid is a synthetic organic compound with a complex structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a dichlorophenyl acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of bases such as sodium or potassium carbonate, and solvents like toluene or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction reactions may yield hydroxy derivatives, while substitution reactions can introduce new functional groups at the benzylic position .

Wissenschaftliche Forschungsanwendungen

2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted transformations. The dichlorophenyl acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-{(Tert-butoxy)carbonylamino}-2-(3,5-dichlorophenyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound in pharmaceutical research .

Eigenschaften

Molekularformel

C14H17Cl2NO4

Molekulargewicht

334.2 g/mol

IUPAC-Name

2-(3,5-dichlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-9(15)7-10(16)6-8/h5-7,11H,1-4H3,(H,18,19)

InChI-Schlüssel

MNLDIPARVNQHQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.